![molecular formula C13H33NOSi3Sn B14503925 [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) CAS No. 65057-77-4](/img/structure/B14503925.png)
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) is notable for its unique structure, which includes both silicon and tin atoms, making it a subject of interest in various fields of chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with a stannane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions.
Industrial Production Methods
Industrial production of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) follows similar synthetic routes but on a larger scale. The use of specialized equipment and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to remove impurities.
化学反应分析
Types of Reactions
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) undergoes various types of chemical reactions, including:
Reduction: The compound can act as a reducing agent in organic synthesis, facilitating the reduction of functional groups.
Substitution: It can participate in substitution reactions where one of its groups is replaced by another group.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) include halides, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from reactions involving [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield alcohols or amines, while substitution reactions can produce a variety of organosilicon compounds.
科学研究应用
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) has a wide range of applications in scientific research, including:
Biology: The compound’s ability to modify functional groups makes it useful in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
作用机制
The mechanism of action of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) involves the generation of reactive intermediates, such as radicals, which then participate in subsequent reactions. The compound’s silicon and tin atoms play a crucial role in stabilizing these intermediates, allowing for controlled and selective reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) can be compared with other organosilicon compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares similar applications but differs in its structural composition.
Trimethylsilyl chloride: Commonly used in the synthesis of organosilicon compounds, it serves as a precursor in the preparation of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane).
The uniqueness of [(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane) lies in its combination of silicon and tin atoms, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
属性
CAS 编号 |
65057-77-4 |
|---|---|
分子式 |
C13H33NOSi3Sn |
分子量 |
422.37 g/mol |
IUPAC 名称 |
[isocyanato-bis(trimethylsilylmethyl)stannyl]methyl-trimethylsilane |
InChI |
InChI=1S/3C4H11Si.CNO.Sn/c3*1-5(2,3)4;2-1-3;/h3*1H2,2-4H3;;/q;;;-1;+1 |
InChI 键 |
FTDHONUJJLOGHD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C[Sn](C[Si](C)(C)C)(C[Si](C)(C)C)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
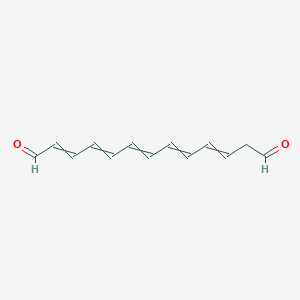
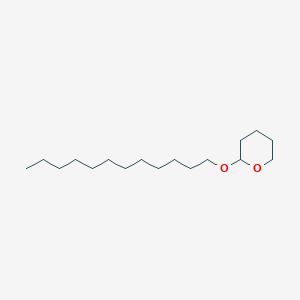
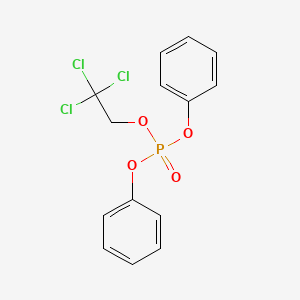
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
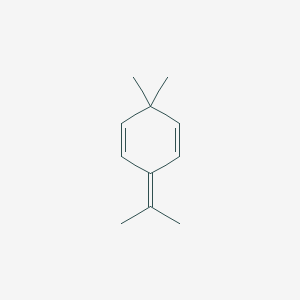
![4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline](/img/structure/B14503877.png)

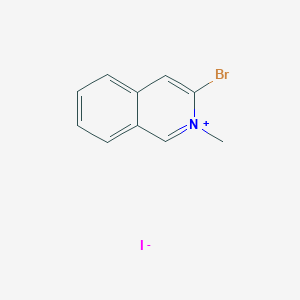

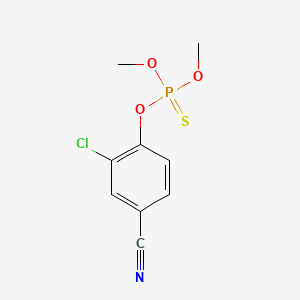
![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

